molecular formula C18H13ClN4OS B2822524 (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-67-3

(E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2822524
CAS No.: 477188-67-3
M. Wt: 368.84
InChI Key: CRIYXZYHZZAVIZ-HZHRSRAPSA-N
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Description

(E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2-methoxyaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure can mimic certain biological molecules, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group.

    4-Methoxyphenethylamine: Contains a methoxy group similar to (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide.

    DDT: A well-known compound with a chlorophenyl group.

Uniqueness

What sets this compound apart is its combination of functional groups and the thiazole ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2E)-4-(4-chlorophenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-24-17-5-3-2-4-14(17)22-23-15(10-20)18-21-16(11-25-18)12-6-8-13(19)9-7-12/h2-9,11,22H,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIYXZYHZZAVIZ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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